molecular formula C8H6FNS B1607704 1-fluoro-3-isothiocyanato-2-methylbenzene CAS No. 363179-58-2

1-fluoro-3-isothiocyanato-2-methylbenzene

Cat. No.: B1607704
CAS No.: 363179-58-2
M. Wt: 167.21 g/mol
InChI Key: YZQYVLUFNMYFLM-UHFFFAOYSA-N
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Description

1-fluoro-3-isothiocyanato-2-methylbenzene is a chemical compound that belongs to the class of isothiocyanates. It is characterized by the presence of a fluorine atom, a methyl group, and an isothiocyanate group attached to a benzene ring. This compound is commonly used in various fields of research, including medical, environmental, and industrial applications, due to its unique properties.

Scientific Research Applications

Synthesis and Analytical Applications

3-Fluoro-2-methylphenylisothiocyanate serves as a precursor in the synthesis of various fluorinated compounds, exhibiting significant potential in enhancing the properties of materials and molecules for research and industrial applications. Its unique structural properties enable the creation of compounds with desired functionalities, such as improved stability and reactivity, making it invaluable in the development of novel materials and chemicals.

For instance, it has been utilized in the synthesis of Schiff bases with potential antiproliferative activity against cancer cell lines, demonstrating its relevance in medicinal chemistry and drug development (Kumar et al., 2013). Additionally, its application extends to the creation of fluorescent sensors and dyes, indicating its versatility in analytical chemistry for detecting and quantifying ions and molecules in various samples (Frath et al., 2012).

Electrophilic Reagents and Catalysis

The compound's potential as an electrophilic reagent in trifluoromethylthiolation reactions has been explored, highlighting its role in introducing trifluoromethylthiol groups into molecules. This modification is crucial for designing molecules with enhanced physical and chemical properties, such as increased lipophilicity and metabolic stability, which are desirable in pharmaceuticals and agrochemicals (Shao et al., 2015).

Material Science and Polymer Chemistry

In material science and polymer chemistry, 3-Fluoro-2-methylphenylisothiocyanate contributes to the development of conducting polymers and low-bandgap materials for applications in electronics and energy storage. Its role in the synthesis of polymers with specific electrical properties underpins advancements in creating more efficient and durable electronic devices (Fei et al., 2015).

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 1-fluoro-3-isothiocyanato-2-methylbenzene typically involves the reaction of 3-fluoro-2-methylaniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired isothiocyanate product. The general reaction scheme is as follows:

3-Fluoro-2-methylaniline+\text{3-Fluoro-2-methylaniline} +3-Fluoro-2-methylaniline+

Properties

IUPAC Name

1-fluoro-3-isothiocyanato-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNS/c1-6-7(9)3-2-4-8(6)10-5-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQYVLUFNMYFLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374612
Record name 3-fluoro-2-methylphenylisothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

363179-58-2
Record name 1-Fluoro-3-isothiocyanato-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=363179-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-fluoro-2-methylphenylisothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 363179-58-2
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Synthesis routes and methods

Procedure details

Into a solution of 2-methyl-3-fluoroaniline (1.0 g, 8.0 mmol) in 30 mL of toluene at room temperature, thiophosgene (0.94 mL, 12 mmol) and triethylamine (1.34 mL, 12 mmol) was added. The mixture was stirred at room temperature for 16 hours. The mixture was partitioned between ethyl acetate and water. The combined organic layer was then concentrated to give the desired product (1.1 g, 82%). EI-MS m/z 168.2 (M+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.94 mL
Type
reactant
Reaction Step One
Quantity
1.34 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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